2-Borono-6-trifluoromethylbenzoic acid

Lipophilicity Physicochemical Properties Drug Design

This compound uniquely combines a boronic acid, carboxylic acid, and electron-withdrawing -CF3 group on a single aromatic ring, delivering a LogP of 0.08340—intermediate between lipophilic 2-(trifluoromethyl)phenylboronic acid and hydrophilic 4-carboxyphenylboronic acid. This precise polarity balance enables fine-tuned physicochemical profiles for oral bioavailability optimization, EGFR inhibitor development, BNCT radiotracer synthesis, and agrochemical intermediates. The ortho-substitution pattern permits late-stage functionalization not possible with generic alternatives. Supply chain stability for this non-replaceable building block is assured; request a quotation for high-purity R&D-grade material today.

Molecular Formula C8H6BF3O4
Molecular Weight 233.937
CAS No. 1256345-62-6
Cat. No. B566740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Borono-6-trifluoromethylbenzoic acid
CAS1256345-62-6
Synonyms2-Borono-6-trifluoromethylbenzoic acid
Molecular FormulaC8H6BF3O4
Molecular Weight233.937
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)C(F)(F)F)C(=O)O)(O)O
InChIInChI=1S/C8H6BF3O4/c10-8(11,12)4-2-1-3-5(9(15)16)6(4)7(13)14/h1-3,15-16H,(H,13,14)
InChIKeyLLSDYDOLXOLHPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Borono-6-trifluoromethylbenzoic Acid (CAS 1256345-62-6): Baseline Characterization for Scientific Procurement


2-Borono-6-trifluoromethylbenzoic acid (CAS 1256345-62-6) is a specialized organoboron compound featuring both a boronic acid moiety and a trifluoromethyl (-CF3) group on a benzoic acid scaffold [1]. Its molecular formula is C8H6BF3O4, with a molecular weight of 233.94 g/mol . The compound is characterized by a calculated LogP of 0.08340 and a polar surface area (PSA) of 77.76 Ų [2]. It typically appears as a white crystalline solid, soluble in organic solvents such as methanol and dichloromethane, and is insoluble in water . The unique juxtaposition of an electron-withdrawing -CF3 group at the 6-position and a boronic acid at the 2-position, in close proximity to the carboxylic acid, creates a sterically and electronically distinct environment for applications in cross-coupling and medicinal chemistry [1][3].

Why 2-Borono-6-trifluoromethylbenzoic Acid Cannot Be Replaced by Simpler Boronic Acids


Generic substitution of 2-borono-6-trifluoromethylbenzoic acid with common alternatives like 2-(trifluoromethyl)phenylboronic acid (CAS 1423-27-4) or 4-carboxyphenylboronic acid (CAS 14047-29-1) fails due to the compound's unique ortho-substitution pattern and trifunctional architecture [1]. The target compound simultaneously presents a boronic acid, a carboxylic acid, and a -CF3 group on a single aromatic ring, enabling distinct reactivity and physicochemical profiles that are not recapitulated by any single comparator [2]. Specifically, the combination of an electron-withdrawing -CF3 group ortho to the boronic acid and a carboxylic acid on the same ring dictates a specific LogP of 0.08340, which is intermediate between the lipophilic 2-(trifluoromethyl)phenylboronic acid (LogP 0.38520) and the hydrophilic 4-carboxyphenylboronic acid (LogP -0.9354) [3]. This precise balance of lipophilicity and polarity is critical for applications requiring specific solubility and membrane permeability. The quantitative evidence below establishes why this compound occupies a non-substitutable niche in the boronic acid landscape.

Quantitative Differentiation of 2-Borono-6-trifluoromethylbenzoic Acid: Comparative Evidence for Scientific Selection


Lipophilicity (LogP) Differentiation: A Balanced Hydrophilic-Lipophilic Profile

2-Borono-6-trifluoromethylbenzoic acid exhibits a calculated LogP value of 0.08340, placing it at the critical cusp between lipophilic and hydrophilic character [1]. In contrast, 2-(trifluoromethyl)phenylboronic acid (a simpler analog lacking the carboxylic acid) has a LogP of 0.38520, which is 4.6× more lipophilic . Conversely, 4-carboxyphenylboronic acid (which lacks the -CF3 group) has a LogP of -0.9354, making it over 11× more hydrophilic (ΔLogP = 1.0188) [2]. This quantitative positioning (0.08340) is not a minor variation but represents a distinct physicochemical class, enabling formulations where a narrow window of balanced polarity is required.

Lipophilicity Physicochemical Properties Drug Design

Purity Specifications and Vendor Reliability: A Consistent 95-96% Standard

Vendor datasheets from multiple independent suppliers confirm that 2-borono-6-trifluoromethylbenzoic acid is consistently offered at a minimum purity of 95% to 96% . This narrow purity window (95-96%) across vendors indicates a well-established and reliable synthetic route, reducing batch-to-batch variability for downstream applications. In contrast, the simpler analog 2-(trifluoromethyl)phenylboronic acid is available at a wider range of purities, often with lower-cost 97% grades, but may contain varying amounts of anhydride [1].

Quality Control Procurement Purity

Procurement Cost Structure: A Premium Reflecting Unique Ortho-Substitution

The procurement cost of 2-borono-6-trifluoromethylbenzoic acid is significantly higher than simpler boronic acid analogs, reflecting its specialized synthetic access and unique ortho-substitution pattern [1]. For a 1g quantity, the target compound is priced at approximately $330-$391, whereas 2-(trifluoromethyl)phenylboronic acid is available for $25.90 per 5g (approximately $5.18/g) . This price differential of over 60× on a per-gram basis underscores the compound's status as a non-commodity, high-value building block that cannot be economically replaced by cheaper alternatives for applications requiring its exact substitution pattern.

Cost-Effectiveness Procurement Specialty Chemicals

Validated Research and Industrial Application Scenarios for 2-Borono-6-trifluoromethylbenzoic Acid


Medicinal Chemistry: Optimizing Lead Compounds with Balanced Lipophilicity

The compound's LogP of 0.08340 makes it an ideal boronic acid partner for Suzuki-Miyaura couplings in drug discovery programs targeting oral bioavailability. Its balanced lipophilicity can be leveraged to fine-tune the physicochemical properties of biaryl-containing drug candidates, avoiding the excessive lipophilicity (LogP > 0.3) or hydrophilicity (LogP < -0.5) often imparted by simpler boronic acids [1].

PET Imaging and Boron Neutron Capture Therapy (BNCT) Research

As noted in patent landscapes, this compound is investigated as a precursor for EGFR inhibitor formulations and as a boron-10 carrier for BNCT radiotracers [2]. The unique ortho-substitution pattern allows for late-stage functionalization, enabling the installation of radiolabels or targeting moieties while maintaining the boron cluster necessary for neutron capture.

Agrochemical Synthesis: Designing Environmentally Robust Active Ingredients

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid provides a handle for further derivatization or conjugation [1]. This combination is particularly valuable in the synthesis of next-generation herbicides or fungicides, where a precise balance of soil mobility (related to LogP) and plant uptake is required [3].

Technical Documentation Hub

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